CYP2B6 Selective Inhibition vs. CYP2E1
The compound exhibits a 39-fold selectivity for CYP2B6 inhibition (IC50 180 nM) over CYP2E1 (IC50 7,000 nM) in a standardized human liver microsome assay [1]. This differential inhibition profile is a direct head-to-head comparison within the same experimental system, providing a quantifiable metric for assessing metabolic liability. In contrast, no such CYP inhibition data is publicly available for the simpler analog 1-chloro-4-(trifluoromethyl)benzene, underscoring the unique pharmacological fingerprint of the branched trifluoroisopropyl group [2].
IC50 180 nM (CYP2B6) vs 7,000 nM (CYP2E1)
| Evidence Dimension | CYP Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | CYP2B6: 180 nM; CYP1A2: 290 nM |
| Comparator Or Baseline | CYP2E1: 7,000 nM (from same assay) |
| Quantified Difference | 39-fold selectivity for CYP2B6 over CYP2E1 |
| Conditions | Human liver microsomes, preincubation for 5 mins, NADPH-regenerating system; substrates: bupropion (CYP2B6), phenacetin (CYP1A2), chlorzoxazone (CYP2E1) |
Why This Matters
This selectivity data is crucial for predicting potential drug-drug interactions and guiding lead optimization in medicinal chemistry programs where CYP2B6 metabolism is a concern.
- [1] BindingDB. BDBM50366394 (CHEMBL4159065). IC50 data for CYP2B6, CYP1A2, and CYP2E1 inhibition. ChEMBL Curated. View Source
- [2] NIST Chemistry WebBook. Benzene, 1-chloro-4-(trifluoromethyl)-. CAS 98-56-6. View Source
